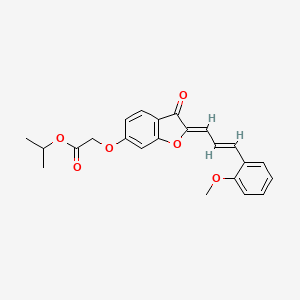

isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic aurone derivative characterized by a benzofuran scaffold substituted with a (Z)-configured allylidene group at the C2 position and an isopropyl ester at the C6 oxygen. This compound is structurally related to aurones, a class of molecules known for their anticancer properties due to tubulin polymerization inhibition .

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-15(2)28-22(24)14-27-17-11-12-18-21(13-17)29-20(23(18)25)10-6-8-16-7-4-5-9-19(16)26-3/h4-13,15H,14H2,1-3H3/b8-6+,20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIDYMOUFKUDFM-RQIKSRJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its potential biological activities. This article explores the compound's structure, synthesis methods, biological activities, and relevant research findings.

Compound Structure and Properties

The compound features a benzofuran core along with a methoxyphenyl substituent and an isopropyl acetate moiety . Its intricate molecular design allows for various interactions with biological systems, which may lead to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 290.34 g/mol |

| CAS Number | 152148-70-4 |

| Structural Features | Benzofuran, methoxy group |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Using appropriate aldehydes and ketones.

- Esterification : Reacting the corresponding acid with isopropanol.

- Coupling Reactions : Employing coupling agents to facilitate the formation of ether linkages.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Research has shown antibacterial and antifungal properties in related compounds, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Compounds with structural similarities have demonstrated significant anti-inflammatory activity, suggesting that this compound may also possess similar properties.

- Anticancer Potential : Studies on related benzofuran derivatives have reported anticancer effects, particularly against various human cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. For instance, similar compounds have shown effectiveness against acetylcholinesterase (AChE) and beta-secretase (BACE1) .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Biological Activity of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)... | Antibacterial and antifungal | |

| Benzofuran derivative A | Strong anti-inflammatory | |

| Methoxyphenyl allyl compound B | Potent anticancer effects | |

| Isopropyl ester C | High solubility in organic solvents |

Scientific Research Applications

Biological Activities

Preliminary studies indicate that isopropyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits several biological activities:

Antitumor Activity

Research has shown that similar benzofuran derivatives possess cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Evaluations against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines indicate significant inhibition of cell proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria, as well as fungi:

- Minimum Inhibitory Concentration (MIC) studies reveal effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

This compound may also act as an antioxidant:

- DPPH Scavenging Assays show the ability to neutralize free radicals, suggesting potential in preventing oxidative stress-related diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antitumor effects | Significant cytotoxicity against MCF7 cells with IC50 values in the micromolar range. |

| Study B | Assess antimicrobial activity | Effective against E. coli with MIC values comparable to standard antibiotics. |

| Study C | Investigate antioxidant properties | High radical scavenging activity indicated potential for use in nutraceuticals. |

Potential Therapeutic Applications

Given the compound's diverse biological activities, it holds promise for various therapeutic applications:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Antimicrobial Treatments : Potential development of broad-spectrum antibiotics.

- Nutraceuticals : Use in dietary supplements aimed at reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, pharmacological activity, and structure-activity relationships (SAR).

Table 1: Structural and Pharmacological Comparison of Aurone Derivatives

Structure-Activity Relationships (SAR)

Benzylidene/Allylidene Substituents: Electron-rich aromatic groups (e.g., 2-methoxyphenyl, indole, pyridine) enhance tubulin binding via π-π stacking and hydrophobic interactions . The target compound’s (E)-3-(2-methoxyphenyl)allylidene group aligns with this trend.

Ester vs. Acid Functional Groups :

- Isopropyl esters (target compound, ) offer superior metabolic stability and lipophilicity compared to methyl esters () or carboxylic acids (), which may suffer from rapid hydrolysis or poor membrane penetration.

Stereochemical Configuration :

- The (Z)-configuration at the benzofuran C2 position is critical for maintaining planar geometry, facilitating interaction with tubulin’s colchicine-binding site .

Heterocyclic Modifications :

- Aurone 5a’s indole substituent () demonstrates that nitrogen-containing heterocycles can enhance potency, likely through hydrogen bonding or charge transfer interactions.

Pharmacokinetic and Toxicity Profiles

- Target Compound : The isopropyl ester may reduce renal clearance compared to methyl esters, though in vivo toxicity data are lacking.

Mechanistic Insights

- Aurones inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest . Molecular docking studies suggest the target compound shares this mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.